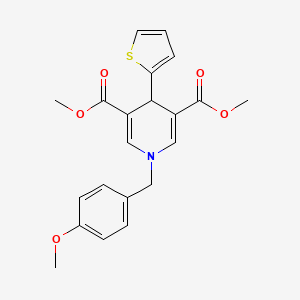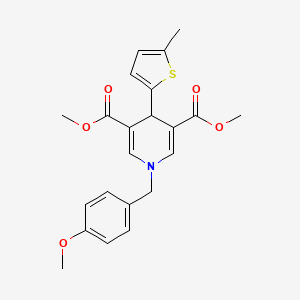
dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Vue d'ensemble
Description
Dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DMMDA-2, is a synthetic compound that belongs to the class of psychoactive substances. It has gained attention in recent years due to its potential use in scientific research as a tool for studying the central nervous system.
Mécanisme D'action
Dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate acts as a partial agonist at the serotonin 5-HT2A receptor, meaning it activates the receptor to a lesser extent than a full agonist. It also acts as an antagonist at the dopamine D2 receptor, meaning it blocks the receptor from being activated by other molecules. The exact mechanism of action of dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is thought to modulate the activity of neurotransmitters such as serotonin and dopamine in the brain.
Biochemical and Physiological Effects:
dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to induce hallucinogenic effects in animal models and humans. These effects include altered perception, thought, and mood. dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been found to increase the activity of certain brain regions, such as the prefrontal cortex and the anterior cingulate cortex, which are involved in the regulation of attention and emotion. These effects suggest that dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate may have potential therapeutic applications in the treatment of psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages as a tool for studying the central nervous system. It has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It also has a moderate affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. These properties make dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate a useful tool for studying the neurochemical basis of psychiatric disorders such as depression, anxiety, and schizophrenia.
However, there are also limitations to using dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments. It is a synthetic compound that requires expertise in organic chemistry to synthesize. It also has potential safety concerns due to its hallucinogenic effects on animal models and humans. Therefore, caution should be taken when handling and administering dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments.
Orientations Futures
There are several future directions for the study of dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One direction is to investigate its potential therapeutic applications in the treatment of psychiatric disorders. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further research is needed to fully understand the mechanism of action of dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate and its effects on the central nervous system.
Conclusion:
dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a synthetic compound that has gained attention in recent years due to its potential use in scientific research as a tool for studying the central nervous system. It has a high affinity for the serotonin 5-HT2A receptor and a moderate affinity for the dopamine D2 receptor, making it a useful tool for studying the neurochemical basis of psychiatric disorders such as depression, anxiety, and schizophrenia. However, caution should be taken when handling and administering dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments due to its potential safety concerns. Further research is needed to fully understand the mechanism of action of dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate and its effects on the central nervous system.
Applications De Recherche Scientifique
Dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been used in scientific research as a tool for studying the central nervous system. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been found to have a moderate affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. These properties make dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate a useful tool for studying the neurochemical basis of psychiatric disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
dimethyl 1-[(4-methoxyphenyl)methyl]-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S/c1-25-15-8-6-14(7-9-15)11-22-12-16(20(23)26-2)19(18-5-4-10-28-18)17(13-22)21(24)27-3/h4-10,12-13,19H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAERZXDPSRTSKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC=CS3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1-[(4-methoxyphenyl)methyl]-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3443769.png)
![N-(4-fluorobenzyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3443781.png)
![N-(4-fluorobenzyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3443782.png)
![N-benzyl-2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B3443795.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B3443798.png)
![N-cyclohexyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]benzenesulfonamide](/img/structure/B3443799.png)
![ethyl 4-amino-2-[(2-{[2-(4-morpholinyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B3443805.png)
![4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1(2H)-phthalazinethione](/img/structure/B3443812.png)





